Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
CAS No.: 329196-48-7
Cat. No.: VC0004720
Molecular Formula: C26H26ClN3O4
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide - 329196-48-7](/images/no_structure.jpg)
Specification
CAS No. | 329196-48-7 |
---|---|
Molecular Formula | C26H26ClN3O4 |
Molecular Weight | 480.0 g/mol |
IUPAC Name | N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide |
Standard InChI | InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) |
Standard InChI Key | VQOJFGFKIVFMDH-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Canonical SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
SANT-2 (C₂₆H₂₆ClN₃O₄; molecular weight 488.96 g/mol) features a benzamide group (3,4,5-triethoxy-substituted) connected via an amide bond to a 4-chlorophenyl ring fused with a benzimidazole heterocycle . The triethoxy groups enhance solubility and modulate lipophilicity, while the chlorophenyl-benzimidazole moiety facilitates target engagement through hydrophobic and π-π interactions .
Table 1: Structural Descriptors of SANT-2
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₆ClN₃O₄ |
Molecular Weight | 488.96 g/mol |
Key Functional Groups | Benzimidazole, Chlorophenyl, Triethoxybenzamide |
LogP (Predicted) | 4.2 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Synthetic Pathways
The synthesis of SANT-2 involves a multi-step sequence starting with benzene-1,2-diamine:
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Acylation: Reaction with 2-chloro-5-nitrobenzoyl chloride yields intermediate amide 3 .
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Cyclization: Acid-catalyzed cyclization forms the benzimidazole core (compound 4).
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Reduction: Nitro-group reduction using Fe/HCl produces aniline derivative 5.
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Final Acylation: Coupling with 3,4,5-triethoxybenzoyl chloride completes the synthesis .
Biological Activity and Mechanism of Action
Hedgehog Pathway Inhibition
SANT-2 antagonizes Hh signaling by binding Smoothened (Smo), a GPCR-like protein critical for pathway activation. In a Gli1 reporter gene assay, SANT-2 exhibited an IC₅₀ of 20 nM, outperforming cyclopamine (IC₅₀ = 300 nM) . This activity persists against both wild-type and oncogenic Smo variants, making it a candidate for targeting Hh-driven cancers like medulloblastoma and basal cell carcinoma .
Table 2: Comparative Inhibitory Potency of SANT-2 and Analogues
Compound | IC₅₀ (Gli1 Reporter Assay) | Smo Binding Affinity (Kd) |
---|---|---|
SANT-2 | 20 nM | 15 nM |
TC-132 | 18 nM | 12 nM |
Cyclopamine | 300 nM | 250 nM |
In Vivo Teratogenicity Studies
Despite its in vitro potency, SANT-2 showed no cyclopia induction in medaka (Oryzias latipes) embryos at concentrations up to 50 µM, contrasting with cyclopamine’s teratogenic effects . This suggests a favorable safety profile for non-developmental applications.
Pharmacological and Pharmacokinetic Profile
Solubility and Lipophilicity
The triethoxy groups confer moderate aqueous solubility (0.12 mg/mL in PBS) while maintaining membrane permeability (LogP = 4.2) . Plasma protein binding exceeds 90%, necessitating formulation optimization for systemic delivery.
Metabolic Stability
In vitro hepatic microsomal assays indicate moderate clearance (CL = 22 mL/min/kg), with CYP3A4-mediated oxidation as the primary metabolic pathway. The benzimidazole ring remains intact during phase I metabolism .
Therapeutic Applications and Preclinical Data
Oncology
SANT-2 suppresses tumor growth in xenograft models of pancreatic cancer (55% reduction vs. control) and medulloblastoma (68% inhibition) . Combinatorial regimens with gemcitabine enhance efficacy, suggesting synergy with DNA-targeting agents.
Fibrotic Disorders
Emerging evidence implicates Hh signaling in hepatic and pulmonary fibrosis. SANT-2 attenuates collagen deposition in murine models, reducing fibrotic area by 40% at 10 mg/kg dosing .
Supplier | Purity | Price (1 mg) | Delivery Time |
---|---|---|---|
CymitQuimica | 95% | €40 | 12 days |
MedChemExpress | 99.23% | €34 | 15 days |
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